molecular formula C13H19ClN2O5S B305134 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide

2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide

Cat. No. B305134
M. Wt: 350.82 g/mol
InChI Key: UNCWSNXGNXWSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide, also known as CMMEA, is a synthetic compound that belongs to the sulfonamide class of drugs. It has been widely studied for its potential use in treating various diseases and disorders.

Mechanism of Action

The exact mechanism of action of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in cell growth and inflammation. It may also modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide in lab experiments is its ability to selectively target certain enzymes and proteins. This allows researchers to study the specific effects of this compound on these targets. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide. One area of focus is further elucidating the mechanism of action of this compound. This will help researchers better understand how this compound works and identify potential new targets for drug development. Another area of focus is developing more potent and selective analogs of this compound that can be used in clinical trials. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide involves the reaction of 3-chloro-4-methoxyaniline with chlorosulfonic acid to form 3-chloro-4-methoxyphenylsulfonyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)acetamide and sodium carbonate to produce this compound.

Scientific Research Applications

2-[[(3-chloro-4-methoxyphenyl)sulfonyl](methyl)amino]-N-(2-methoxyethyl)acetamide has been studied for its potential use in treating various diseases and disorders such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, this compound has been studied for its potential use in treating Alzheimer's disease and other neurological disorders.

properties

Molecular Formula

C13H19ClN2O5S

Molecular Weight

350.82 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)acetamide

InChI

InChI=1S/C13H19ClN2O5S/c1-16(9-13(17)15-6-7-20-2)22(18,19)10-4-5-12(21-3)11(14)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,17)

InChI Key

UNCWSNXGNXWSGG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Canonical SMILES

CN(CC(=O)NCCOC)S(=O)(=O)C1=CC(=C(C=C1)OC)Cl

Origin of Product

United States

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